N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the sulfanylacetamide group: This step involves the reaction of the imidazole derivative with a thiol and an acylating agent, such as an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities make it a candidate for further biological studies and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound can be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can be explored to develop new treatments for diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]acetamide: Lacks the sulfanyl group, which may affect its biological activity and chemical reactivity.
N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]thioacetamide: Similar structure but with a thioacetamide group instead of sulfanylacetamide.
Uniqueness
The presence of the sulfanylacetamide group in “N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions. This makes it a valuable compound for further study and application.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3OS, with a molecular weight of 427.57 g/mol. The compound has a complex structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Weight | 427.57 g/mol |
Molecular Formula | C26H25N3OS |
LogP | 6.6583 |
Polar Surface Area | 34.158 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Biological Activity
Research indicates that compounds with imidazole and sulfide functionalities exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that similar compounds with imidazole rings possess significant antimicrobial properties. For instance, imidazole derivatives have been evaluated for their effectiveness against a range of bacteria and fungi, suggesting that this compound may also demonstrate similar properties.
Anticancer Potential
Imidazole derivatives are often investigated for their anticancer effects. A study focusing on imidazole-based compounds revealed that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways. The specific activity of this compound in cancer models remains to be thoroughly explored.
Anti-inflammatory Effects
Imidazole-containing compounds have been associated with anti-inflammatory activities. Research suggests that they can inhibit the production of pro-inflammatory cytokines and enzymes. The potential of this compound in modulating inflammatory responses warrants further investigation.
Case Studies and Research Findings
Several studies have focused on the biological activities of imidazole derivatives similar to this compound:
- Antimicrobial Study : A recent investigation demonstrated that imidazole derivatives exhibited potent antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Research : A study evaluated the cytotoxic effects of imidazole-based compounds on human cancer cell lines, showing significant growth inhibition in breast and lung cancer cells .
- Inflammation Modulation : Research indicated that certain imidazole derivatives reduced inflammation markers in murine models of arthritis, highlighting their therapeutic potential .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-6-4-8-17(12-14)23-11-10-21-20(23)25-13-19(24)22-18-9-5-7-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYCLLNQMWUPAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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